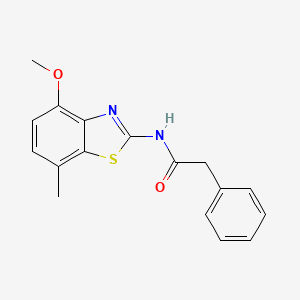

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic substitution reactions using appropriate reagents.

Acylation: The final step involves the acylation of the benzothiazole derivative with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Activité Biologique

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H21N3O2S

- Molecular Weight : 403.4967 g/mol

- CAS Number : 895428-81-6

- IUPAC Name : N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antiviral properties. Research indicates that derivatives of benzothiazole compounds often exhibit significant antiviral effects.

Antiviral Activity

A study highlighted the effectiveness of benzothiazole derivatives against various viruses, particularly focusing on their ability to inhibit Hepatitis B Virus (HBV) replication. The mechanism involves increasing intracellular levels of APOBEC3G (A3G), which plays a crucial role in inhibiting viral replication .

The proposed mechanism of action for this compound involves:

- Inhibition of Viral Replication : By enhancing the levels of A3G, the compound may effectively reduce HBV replication.

- Stability and Efficacy : The structural modifications in the benzothiazole ring contribute to the metabolic stability and efficacy against drug-resistant strains .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antiviral Efficacy

In vitro studies demonstrated that this compound exhibited significant antiviral activity against HBV. The compound was tested on HepG2.2.15 cells, showing a marked increase in A3G levels and a corresponding decrease in viral load .

Study 2: Pharmacokinetics and Toxicity

Pharmacokinetic profiles were assessed in animal models to determine the safety and efficacy of the compound. Results indicated low acute toxicity with favorable pharmacokinetic parameters, suggesting potential for therapeutic use .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C23H21N3O2S |

| Molecular Weight | 403.4967 g/mol |

| CAS Number | 895428-81-6 |

| Antiviral Target | Hepatitis B Virus (HBV) |

| Mechanism | Increases A3G levels |

| Toxicity | Low acute toxicity |

Propriétés

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-8-9-13(21-2)15-16(11)22-17(19-15)18-14(20)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQUMPOERZEXLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.